molecular formula C21H21ClN2O5 B5051956 3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride

3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride

Cat. No.: B5051956
M. Wt: 416.9 g/mol
InChI Key: CFEBISJJGFEDEQ-UHFFFAOYSA-N
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Description

3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 6-methoxyquinoline with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the coupling of the quinoline derivative with 4-methylbenzoic acid under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and amines are used under various conditions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Carbamoyl-7-(3,5-dimethylisoxazol-4-yl)-6-methoxyquinolin-4-yl)amino]benzoic acid: Similar structure but with different substituents, leading to distinct biological activities.

    6-Methoxyquinoline derivatives: Share the quinoline core but differ in functional groups, affecting their chemical reactivity and applications.

Uniqueness

3-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(3-ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]-4-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.ClH/c1-4-28-21(26)16-11-22-17-8-7-14(27-3)10-15(17)19(16)23-18-9-13(20(24)25)6-5-12(18)2;/h5-11H,4H2,1-3H3,(H,22,23)(H,24,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEBISJJGFEDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)C(=O)O)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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